3H-Diazirine-3,3-dipropanoic acid

CAS No.: 16297-98-6

Cat. No.: VC18264263

Molecular Formula: C7H10N2O4

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16297-98-6 |

|---|---|

| Molecular Formula | C7H10N2O4 |

| Molecular Weight | 186.17 g/mol |

| IUPAC Name | 3-[3-(2-carboxyethyl)diazirin-3-yl]propanoic acid |

| Standard InChI | InChI=1S/C7H10N2O4/c10-5(11)1-3-7(8-9-7)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13) |

| Standard InChI Key | LKAGNZVMUBAGEA-UHFFFAOYSA-N |

| Canonical SMILES | C(CC1(N=N1)CCC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

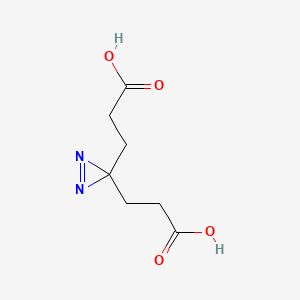

3H-Diazirine-3,3-dipropanoic acid belongs to the diazirine family, a class of small, strained heterocyclic compounds containing a three-membered ring with two nitrogen atoms. The compound’s IUPAC name, 3-[3-(2-carboxyethyl)diazirin-3-yl]propanoic acid, reflects its symmetrical structure: a diazirine core (C₃H₄N₂) flanked by two propanoic acid groups (-CH₂CH₂COOH) at the 3-position . This arrangement is critical for its dual functionality: the diazirine moiety enables photo-crosslinking, while the carboxylic acid groups facilitate conjugation to biomolecules via amide or ester linkages.

Table 1: Key Molecular Properties

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of diazirine derivatives typically involves the cyclization of amidoximes or the oxidation of diaziridines. For 3H-diazirine-3,3-dipropanoic acid, a plausible route begins with the reaction of a bis-propanoic acid precursor with hydroxylamine-O-sulfonic acid (HOSA) under alkaline conditions, followed by iodine-mediated oxidation to form the diazirine ring . A 2025 ACS Omega study detailing the synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid provides a relevant template :

-

Ammonolysis and Diaziridine Formation: A propiolic acid derivative is treated with aqueous ammonia and HOSA at 0°C to generate a diaziridine intermediate.

-

Oxidation to Diazirine: The diaziridine is oxidized with iodine in methanol, yielding the diazirine core.

-

Purification: Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) isolates the pure product .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Diaziridine Formation | NH₃ (7.0 M in MeOH), HOSA, 0°C | 26% | |

| Oxidation | I₂, MeOH, 0°C, dark conditions | 84% |

Challenges and Optimizations

Synthetic yields for diazirines remain moderate (26–84%) due to the instability of intermediates and side reactions . Strategies to improve efficiency include:

-

Low-Temperature Reactions: Minimizing thermal decomposition of diaziridines.

-

Light Exclusion: Preventing undesired photochemical side reactions during oxidation .

-

Chromatographic Refinement: Using gradients of ethyl acetate/hexane to resolve polar byproducts .

Applications in Biochemical Research

Photo-Crosslinking Mechanism

Upon UV irradiation (typically 300–365 nm), the diazirine ring undergoes homolytic cleavage to generate a carbene intermediate, which rapidly inserts into proximal C-H, N-H, or O-H bonds. This property enables covalent crosslinking of biomolecules in their native states, capturing transient interactions that are elusive to conventional methods.

Case Study: Protein-Ligand Interaction Mapping

In drug discovery, 3H-diazirine-3,3-dipropanoic acid is conjugated to small-molecule probes via its carboxylic acid groups. For example, a kinase inhibitor modified with this diazirine can be incubated with a cell lysate, UV-irradiated to crosslink bound proteins, and analyzed via mass spectrometry to identify target proteins. This approach has identified off-target binding sites for candidate therapeutics, reducing late-stage attrition in drug development.

Recent Advances and Future Directions

Innovations in Diazirine Synthesis

The 2025 ACS Omega protocol demonstrates the utility of HOSA and iodine in streamlining diazirine production, reducing reliance on hazardous reagents like chloramine-T . Future work may explore enzymatic or photocatalytic methods to enhance stereoselectivity and scalability.

Expanding Biochemical Applications

Emerging uses include:

-

Proteome-Wide Interaction Profiling: Coupling diazirine crosslinkers with high-resolution proteomics to map interaction networks in live cells.

-

Nanoparticle Functionalization: Immobilizing diazirine-modified biomolecules on nanostructures for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume